(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate

Description

Data Table: Key Chemical and Physical Properties of this compound

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C11H13BrN2O4 | |

| Molecular Weight | 317.14 g/mol | |

| IUPAC Name | 3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine oxalate | |

| CAS Number | 1415566-33-4 / 1177283-56-5 | |

| SMILES | C1CC@HC2=CC(=CN=C2)Br.C(=O)(C(=O)O)O | |

| InChI | InChI=1S/C9H11BrN2.C2H2O4/... | |

| Physical State | Crystalline salt (oxalate) | |

| Stereochemistry | (S)-configuration at pyrrolidine C-2 | |

| Optical Activity | Optically active (specific rotation data not publicly available) | Inferred from stereochemistry |

Relevant Images and Structural Depictions

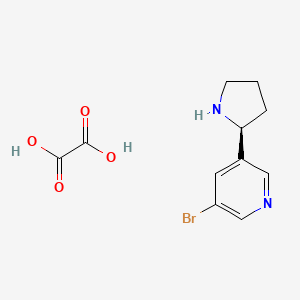

2D Structure: The molecule consists of a pyridine ring substituted at the 3-position with bromine and at the 5-position with a pyrrolidin-2-yl group bearing the (S)-stereochemistry. The oxalate anion is associated as a counterion.

3D Conformation: Although conformer generation is restricted due to salt form, the 3D structure would show the pyrrolidine ring puckered with the chiral center oriented to minimize steric clashes, and the oxalate anion positioned to form hydrogen bonds with the pyrrolidine nitrogen and possibly the pyridine nitrogen.

(Visuals would typically be included here from crystallographic data or molecular modeling software, but are not available in the search results.)

Summary of Research Findings and Context

- The this compound is a chiral salt with well-defined stereochemistry important for its chemical and potential biological properties.

- Oxalate salt formation is a common strategy to stabilize and purify chiral amines, facilitating crystallization and stereochemical studies.

- Enantiopure forms are preferred in pharmaceutical development to reduce side effects and improve efficacy, aligning with FDA guidelines promoting single-enantiomer drugs over racemates.

- While specific biological activity data for this compound are limited in the provided sources, structurally related pyrrolidinyl-pyridine derivatives have been investigated for diverse pharmacological properties, including as intermediates in drug synthesis.

- The compound’s stereochemistry and salt form make it a suitable candidate for further pharmacological and crystallographic studies.

Properties

IUPAC Name |

3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2.C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;3-1(4)2(5)6/h4-6,9,12H,1-3H2;(H,3,4)(H,5,6)/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAIBLZGPQVARZ-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position.

Formation of Pyrrolidine Derivative: The brominated pyridine is then reacted with pyrrolidine to form the desired pyrrolidine derivative.

Oxalate Formation: Finally, the pyrrolidine derivative is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the pyrrolidine ring.

Scientific Research Applications

Pharmaceutical Development

Neuropharmacology :

The compound's structural characteristics suggest it may interact with neurotransmitter systems, making it a candidate for developing drugs targeting neurological disorders. Preliminary studies indicate that it could act as an inhibitor of enzymes or receptors involved in cognitive functions and behaviors. Its potential to modulate pathways related to conditions such as neuropathic pain and neurodegenerative diseases is particularly noteworthy.

Oxaliplatin-Induced Neuropathy :

Research has identified (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate as part of a series of compounds that may be effective in managing oxaliplatin-induced neuropathy (OINP). These compounds demonstrated significant inhibitory activity against human carbonic anhydrases (hCAs) and agonistic effects on the transient receptor potential vanilloid 1 (TRPV1) receptor, which are critical in pain pathways .

Chemical Reactivity and Synthesis

The compound can undergo various synthetic transformations due to the presence of the bromine atom at the 3-position of the pyridine ring, which acts as a good leaving group. This allows for nucleophilic substitutions and coupling reactions with various nucleophiles, including amines and thiols. The oxalate moiety enhances solubility, facilitating its use in diverse chemical applications.

Synthetic Pathways :

The synthesis of this compound typically involves multiple steps, including:

- Formation of the pyridine ring.

- Introduction of the bromine substituent.

- Coupling with pyrrolidine derivatives.

These steps can be optimized for yield and purity through various reaction conditions.

Studies have highlighted the compound's significant biological activity, particularly its interaction with central nervous system (CNS) targets. Its structural similarity to other pyridine derivatives suggests potential for:

- Enzyme Inhibition : Compounds structurally related to this compound have been shown to inhibit specific enzyme activities that are crucial in neurological pathways .

- Receptor Modulation : The compound may modulate receptor activity related to pain and cognition, providing avenues for therapeutic development in treating conditions like chronic pain and depression .

Mechanism of Action

The mechanism of action of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate involves its interaction with specific molecular targets. The pyrrolidine ring and brominated pyridine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate and analogous pyridine derivatives:

Key Observations :

- The oxalate salt in the target compound improves polar solubility, unlike neutral analogs like 3-bromo-5-methoxypyridine, which is more lipophilic .

- Protective groups (e.g., tert-butyl, silyl ethers) in compounds increase molecular weight and complexity, limiting their utility in direct pharmaceutical applications but enhancing stability during synthesis .

Biological Activity

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 317.14 g/mol. It features a bromine atom at the 3-position and a pyrrolidine moiety at the 5-position of the pyridine ring. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in drug formulation and delivery systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the field of neuropharmacology . Its structural similarity to other pyridine derivatives suggests potential interactions with neurotransmitter systems, which may influence cognitive functions and behaviors. Preliminary studies have indicated that compounds in this class may act as inhibitors of specific enzymes or receptors involved in neurological pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with dopamine receptors, particularly the D3 receptor, which is implicated in various neurological disorders.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting levels of neurotransmitters such as dopamine and serotonin .

- Cognitive Enhancement : Due to its potential effects on neurotransmitter systems, it may enhance cognitive functions, making it a candidate for treating conditions like ADHD or cognitive decline.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Neuropharmacological Studies : Initial research demonstrated that this compound could modulate dopaminergic signaling pathways. In vitro assays indicated that it acts as a partial agonist at D3 receptors, which may have implications for treating addiction and mood disorders .

- Cognitive Function Assessment : A study involving animal models showed that administration of this compound improved performance in memory tasks compared to control groups. This suggests potential applications in cognitive enhancement therapies.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride | Bromine at 3-position; piperidine moiety | Enhanced solubility due to hydrochloride salt form |

| 2-Methyl-5-(pyrrolidin-2-yl)pyridine | Methyl group at 2-position | Potentially different biological activity profile |

| 3-Bromopyridin-4-ylmethanamine | Different substitution pattern | May exhibit distinct pharmacological properties |

| (S)-3-(Piperidin-2-yl)pyridine | Piperidine moiety | Variation in receptor binding affinities |

This table illustrates how this compound stands out due to its specific structural arrangement, which may confer unique biological properties and therapeutic potentials.

Q & A

Q. What are the standard synthetic routes for preparing (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate?

The synthesis typically involves multi-step reactions, starting with functionalization of pyridine derivatives. For example, bromination at the 3-position of pyridine can be achieved using NBS (N-bromosuccinimide) under controlled conditions. The pyrrolidine moiety is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acid derivatives) or nucleophilic substitution . Oxalate salt formation follows by reacting the free base with oxalic acid in acetone, leveraging the low solubility of oxalate salts for purification . Key intermediates should be characterized by NMR and mass spectrometry to confirm regiochemistry and stereochemistry.

Q. How can researchers confirm the stereochemical purity of the (S)-enantiomer in this compound?

Chiral HPLC or polarimetry are standard methods. Advanced techniques include X-ray crystallography using SHELX programs for absolute configuration determination . For computational validation, density functional theory (DFT) can predict the stability of the (S)-enantiomer compared to its (R)-counterpart, aligning calculated and experimental optical rotation values .

Q. What purification strategies are effective for isolating oxalate salts of pyridine derivatives?

Oxalate salts are often precipitated by adding oxalic acid to a solution of the free base in acetone or ethanol. The precipitate is filtered, washed with cold solvent, and recrystallized. Purity is confirmed via melting point analysis and elemental composition (CHNS) . For challenging separations, chromatographic methods (e.g., flash chromatography with gradients of ethyl acetate/hexane) are recommended.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism, dynamic exchange, or residual solvents. For example, pyrrolidine ring puckering can cause splitting in -NMR signals. To address this:

Q. What experimental design considerations are critical for stereoselective synthesis of the pyrrolidine-pyridine scaffold?

Key factors include:

- Catalyst selection : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation or organocatalysts for enantioselective cyclization.

- Reaction solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ring-closing steps.

- Temperature control : Low temperatures (-78°C) minimize racemization during sensitive steps. Monitor enantiomeric excess (ee) via chiral columns and validate with X-ray diffraction .

Q. How can computational methods predict the reactivity of the bromine substituent in further functionalization?

Quantum mechanical calculations (e.g., Fukui indices, molecular electrostatic potential maps) identify electrophilic/nucleophilic sites. For instance, the bromine at C3 in pyridine is susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent nitrogen. DFT studies on transition states can rationalize reaction pathways and selectivity .

Data Analysis and Optimization

Q. What strategies mitigate crystallographic challenges in resolving the oxalate salt structure?

- Crystal growth : Use slow evaporation in mixed solvents (e.g., methanol/water) to improve crystal quality.

- Data collection : High-resolution synchrotron X-ray sources reduce noise for light-atom resolution.

- Refinement : SHELXL-2018 allows anisotropic displacement parameters for oxalate ions, improving R-factor convergence .

Q. How can researchers optimize reaction yields in cross-coupling steps involving bromopyridine derivatives?

- Catalyst screening : Pd(PPh) or Pd(dppf)Cl enhances efficiency in Suzuki couplings.

- Additives : KPO or CsCO as bases improve boronic acid activation.

- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining selectivity .

Methodological Resources

Q. Which analytical techniques are essential for characterizing pyrrolidine-pyridine hybrids?

Q. How should researchers address discrepancies between computational and experimental electronic spectra?

Calibrate TD-DFT calculations with solvent correction models (e.g., PCM for acetone). Compare UV-Vis absorption maxima with computed excitations. Adjust basis sets (e.g., 6-311+G(d,p)) to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.